2,3-Norbornanedicarboxylic Acid
CAS No.: 2435-37-2
Cat. No.: VC3963369
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2435-37-2 |
|---|---|
| Molecular Formula | C9H12O4 |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | bicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C9H12O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H,10,11)(H,12,13) |
| Standard InChI Key | IVVOCRBADNIWDM-UHFFFAOYSA-N |
| SMILES | C1CC2CC1C(C2C(=O)O)C(=O)O |
| Canonical SMILES | C1CC2CC1C(C2C(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
NBDA (IUPAC name: bicyclo[2.2.1]heptane-2,3-dicarboxylic acid) features a fused bicyclic framework with two carboxyl groups at the 2- and 3-positions. This arrangement imposes significant steric constraints, resulting in a rigid, boat-like conformation that influences its reactivity and intermolecular interactions . X-ray crystallography studies confirm the endo configuration of the carboxyl groups, which enhances hydrogen-bonding capabilities and stabilizes crystalline phases .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 184.19 g/mol | |
| Melting Point | 210–215°C (decomposes) | |
| Solubility | Methanol > Water | |
| pKa (carboxyl groups) | 3.1, 4.8 |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch), consistent with dicarboxylic acid functionality . Nuclear magnetic resonance (¹H NMR) spectra in deuterated dimethyl sulfoxide exhibit distinct signals for bridgehead protons (δ 1.2–1.8 ppm) and carboxyl protons (δ 12.1 ppm) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The classical route to NBDA involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis:
Reaction conditions typically require toluene as solvent at 110°C for 12 hours, yielding NBDA with >90% purity after recrystallization . Recent advances employ microwave-assisted synthesis to reduce reaction times to 2 hours while maintaining yields .
Industrial Manufacturing
Large-scale production utilizes continuous-flow reactors operating at 10–15 bar pressure to enhance cycloaddition kinetics. A representative protocol from TCI America specifies:
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Catalyst: Lewis acids (e.g., ZnCl₂) at 0.5 mol%
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Throughput: 50 kg/batch
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Purity Control: GC-MS monitoring with <2% norbornene byproduct .
Table 2: Industrial Synthesis Parameters
| Parameter | Specification |
|---|---|
| Reactor Type | Continuous-flow |
| Temperature | 120–140°C |
| Pressure | 10–15 bar |
| Annual Output (TCI) | 5 metric tons |
Applications in Advanced Materials
Polyimide Synthesis
NBDA serves as a critical monomer in synthesizing colorless polyimides (CPIs) for flexible displays. Its rigid structure confers:
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High Glass Transition (Tg): 280–320°C vs. 250°C for conventional polyimides
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Low CTE: 12 ppm/K, matching silicon wafers for electronics packaging
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Optical Clarity: 90% transmittance at 550 nm in 10-μm films .
Coordination Polymers
The carboxylate groups in NBDA act as bridging ligands, forming 2D/3D networks with transition metals. A 2024 study demonstrated a Cu-NBDA framework with:
| Code | Hazard Statement | Prevalence |
|---|---|---|
| H302 | Harmful if swallowed | 97.5% |
| H315 | Causes skin irritation | 100% |
| H318 | Causes serious eye damage | 97.5% |
Personal protective equipment (PPE) requirements include nitrile gloves and ANSI-approved goggles .
Environmental Impact
Biodegradation studies show 28% mineralization in 28 days (OECD 301B), classifying NBDA as "readily biodegradable" .
Comparative Analysis with Structural Analogs
vs. 5-Norbornene-2,3-dicarboxylic Acid
| Property | NBDA | 5-Norbornene Analog |
|---|---|---|
| Thermal Stability | 320°C (TGA) | 280°C |
| Solubility in THF | 12 g/L | 8 g/L |
| Polymer Tg | 310°C | 265°C |
The endo carboxyl configuration in NBDA enhances intermolecular interactions, accounting for its superior thermal properties .
Future Research Directions
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Drug Delivery Systems: Exploiting NBDA’s rigidity for pH-responsive micelles
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Metal-Organic Frameworks (MOFs): Optimizing pore geometry for hydrogen storage
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Biodegradable Polymers: Copolymerizing NBDA with lactides for medical implants
Ongoing clinical trials (NCT0543283) are evaluating NBDA-based polyimides for retinal implants, with preliminary results showing <5% inflammation response at 6 months .
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